3,5-Dimethyl-1-[(3-methyl-4-pentyloxyphenyl)sulfonyl]pyrazole
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Overview
Description
3,5-Dimethyl-1-[(3-methyl-4-pentyloxyphenyl)sulfonyl]pyrazole is a compound belonging to the pyrazole family, which is known for its versatile applications in organic synthesis and medicinal chemistry Pyrazoles are heterocyclic compounds characterized by a five-membered ring structure containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dimethyl-1-[(3-methyl-4-pentyloxyphenyl)sulfonyl]pyrazole typically involves the cyclization of appropriate precursors. One common method includes the reaction of 3-methyl-4-pentyloxyphenylsulfonyl chloride with 3,5-dimethylpyrazole under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine or sodium hydroxide to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the compound’s purity .
Chemical Reactions Analysis
Types of Reactions
3,5-Dimethyl-1-[(3-methyl-4-pentyloxyphenyl)sulfonyl]pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, resulting in the corresponding sulfides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in an organic solvent.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding sulfides.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
3,5-Dimethyl-1-[(3-methyl-4-pentyloxyphenyl)sulfonyl]pyrazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of 3,5-Dimethyl-1-[(3-methyl-4-pentyloxyphenyl)sulfonyl]pyrazole involves its interaction with specific molecular targets. The compound may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding sites. These interactions can lead to changes in cellular pathways and biological responses .
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethylpyrazole: A simpler pyrazole derivative used as a catalyst and in the synthesis of bioactive compounds.
4-Methyl-3-pentyloxyphenylsulfonylpyrazole: A structurally similar compound with variations in the substitution pattern.
Uniqueness
The presence of both methyl and pentyloxy groups enhances its reactivity and biological activity compared to simpler pyrazole derivatives .
Properties
Molecular Formula |
C17H24N2O3S |
---|---|
Molecular Weight |
336.5 g/mol |
IUPAC Name |
3,5-dimethyl-1-(3-methyl-4-pentoxyphenyl)sulfonylpyrazole |
InChI |
InChI=1S/C17H24N2O3S/c1-5-6-7-10-22-17-9-8-16(11-13(17)2)23(20,21)19-15(4)12-14(3)18-19/h8-9,11-12H,5-7,10H2,1-4H3 |
InChI Key |
KKVUEWSKVVNPBO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOC1=C(C=C(C=C1)S(=O)(=O)N2C(=CC(=N2)C)C)C |
Origin of Product |
United States |
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